(R)-Sulindac - 190967-68-1

(R)-Sulindac

Catalog Number: EVT-394208
CAS Number: 190967-68-1
Molecular Formula: C20H17FO3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has garnered significant attention due to its potential in cancer prevention and therapy. While its primary action is the suppression of prostaglandin production through the inhibition of cyclooxygenases COX-1 and COX-2, sulindac's metabolites, particularly sulindac sulfide, exhibit a range of biological activities that contribute to its antineoplastic properties. These activities include the inhibition of Ras signaling, induction of apoptosis, and effects on cell cycle-regulatory proteins1356.

Applications in Various Fields

Cancer Prevention and Therapy

Sulindac's anticancer properties have been extensively studied, particularly in the context of colon cancer. It has been shown to cause regression of colonic adenomas in patients with adenomatous polyposis coli and to inhibit tumor formation and cancer cell growth in vitro and in vivo35610. The sulfide metabolite of sulindac is particularly effective in preventing tumors and restoring apoptosis in a murine model of familial adenomatous polyposis10.

Cell Cycle Regulation

Sulindac and its sulfide metabolite can induce cell cycle arrest by altering the levels of tumor suppressor and cell cycle-regulatory proteins. These compounds have been observed to decrease the levels of mitotic cyclins, induce the levels of p21WAF-1/cip1, and reduce the total levels of pRB, leading to an increase in the underphosphorylated form of pRB5.

Apoptosis Induction

Both sulindac sulfide and its sulfone metabolite have been shown to induce apoptosis in various tumor cell lines, including colon carcinoma cells. This apoptotic response is independent of their effects on cell cycle progression and may be a key mechanism for their antineoplastic activity6.

Angiogenesis Inhibition

The inhibition of angiogenesis, a process critical for tumor progression, has been proposed as another mechanism contributing to the antineoplastic properties of sulindac and its metabolites. Sulindac sulfone, in particular, has been shown to statistically inhibit angiogenesis in a mouse model8.

Enhancement of Anticancer Drug Activity

Sulindac has been reported to enhance the anticancer effects of other drugs, such as the proteasome inhibitor bortezomib, by inducing oxidative stress and DNA damage, which leads to increased anticancer activity7.

Interaction with RXRalpha

Sulindac and its analogs have been found to bind to retinoid X receptor-alpha (RXRalpha), leading to the inhibition of RXRalpha-dependent AKT signaling. This interaction induces apoptosis and represents a potential mechanism for the anticancer effects of sulindac9.

Source and Classification

(R)-Sulindac is synthesized from sulindac, which itself is derived from the natural product indene. Sulindac is classified under the category of NSAIDs and exhibits properties that inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain. The compound has garnered attention due to its potential in chemoprevention, particularly in colorectal cancer .

Synthesis Analysis

The synthesis of (R)-Sulindac involves several methods, including palladium-catalyzed enantioselective synthesis and other organic transformations.

Key Synthesis Methods

  1. Palladium-Catalyzed Enantioselective Synthesis: This method utilizes sulfenate anions to achieve high enantiomeric purity. The reaction conditions typically involve:
    • Catalyst: Palladium
    • Temperature: Controlled to optimize yield
    • Yield: Approximately 30% for certain derivatives .
  2. Hydrolysis of Sulindac Derivatives: Other approaches include hydrolyzing sulindac esters to yield (R)-Sulindac. For instance, methyl esters of sulindac can be reacted with various reagents under acidic conditions to produce the desired compound .
  3. Characterization Techniques: Synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm structure and purity .
Molecular Structure Analysis

(R)-Sulindac features a complex molecular structure characterized by:

  • Molecular Formula: C18H17FNO2S
  • Molecular Weight: Approximately 335.39 g/mol
  • Functional Groups: The structure includes a fluorine atom, a methylsulfinyl group, and an indene moiety.

Structural Details

The stereochemistry of (R)-Sulindac is crucial for its pharmacological activity. The spatial arrangement of atoms influences its interaction with biological targets, particularly cyclooxygenase enzymes .

Chemical Reactions Analysis

(R)-Sulindac participates in various chemical reactions that underscore its utility as a therapeutic agent:

  1. Cyclooxygenase Inhibition: Its primary mechanism involves the inhibition of cyclooxygenase enzymes, which are pivotal in prostaglandin synthesis.
  2. Metabolic Conversion: In vivo, (R)-Sulindac undergoes metabolic conversion to active sulfide and sulfone metabolites that contribute to its therapeutic effects .
  3. Reactivity with Biological Targets: The compound can react with free radicals, showcasing antioxidant properties that may enhance its therapeutic efficacy .
Mechanism of Action

The mechanism of action of (R)-Sulindac primarily revolves around its ability to inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes:

  • Inhibition of Prostaglandin Synthesis: By blocking these enzymes, (R)-Sulindac reduces the production of pro-inflammatory prostaglandins.
  • Antioxidant Activity: Additionally, it exhibits antioxidant properties by scavenging free radicals, which may mitigate oxidative stress in tissues .

Pharmacokinetics

Following oral administration, (R)-Sulindac reaches peak plasma concentrations within 1-3 hours, with a half-life ranging from 14 to 97 hours depending on individual metabolic factors .

Physical and Chemical Properties Analysis

(R)-Sulindac exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Approximately 120–122 °C .

Stability

The compound demonstrates stability under standard laboratory conditions but should be protected from light and moisture to maintain integrity.

Applications

(R)-Sulindac has diverse applications in both clinical and research settings:

  1. Clinical Use: Primarily used for managing pain and inflammation associated with various conditions such as arthritis and for chemoprevention in colorectal cancer.
  2. Research Applications: Investigated for its antioxidant properties and potential modifications leading to novel derivatives with enhanced efficacy or reduced side effects .
  3. Development of Derivatives: Ongoing research aims at synthesizing new derivatives that may exhibit improved pharmacological profiles or novel mechanisms of action .

Properties

CAS Number

190967-68-1

Product Name

(R)-Sulindac

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1

InChI Key

MLKXDPUZXIRXEP-LQVWSKNFSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Synonyms

(1Z)-5-Fluoro-2-methyl-1-[[4-[(R)-methylsulfinyl]phenyl]methylene]-1H-indene-3-acetic Acid; R-Sulindac Sulfoxide;

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.